2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.
Mechanism of Action
Mode of Action
It’s known that the compound’s structure is similar to that of acetaminophen , suggesting that it may have similar interactions with its targets. These could include inhibiting the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation.
Biochemical Pathways
Given its structural similarity to acetaminophen, it may impact similar pathways, such as the cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxyacetophenone with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 80-90°C and using solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted amides and phenols.
Scientific Research Applications
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its analgesic and antipyretic properties, similar to paracetamol.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Paracetamol (acetaminophen): Shares similar analgesic and antipyretic properties.
Phenacetin: Another analgesic compound with a similar structure.
N-(4-hydroxyphenyl)acetamide: A related compound with similar chemical properties.
Uniqueness
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
2-amino-N-(4-hydroxyphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOCBQCDDHRAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.